molecular formula C35H52N8O7 B065381 Desotamide CAS No. 194660-14-5

Desotamide

Cat. No. B065381
CAS RN: 194660-14-5
M. Wt: 696.8 g/mol
InChI Key: LJGXNPVJAKBNOK-DTWKRICWSA-N
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Description

Desotamide is an oligopeptide and a natural product found in Streptomyces and Streptomyces scopuliridis . It is part of the desotamide family of antibiotics, which also includes wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin . These are cyclic peptides ranging in size between six and ten amino acids in length .


Synthesis Analysis

The biosynthesis of the desotamide family has attracted significant attention because their highly functionalised scaffolds are cyclised by a recently identified standalone cyclase . Non-ribosomal peptide synthetases (NRPSs), large assembly-line like machines organised into modules, are responsible for their biosynthesis . Each module incorporates a single monomeric building block until the final polypeptide is generated .


Molecular Structure Analysis

Desotamide has a molecular formula of C35H52N8O7 . Its highly functionalised scaffolds are cyclised, contributing to its complex structure .


Chemical Reactions Analysis

Studies are ongoing to describe the nature and timing of hydroxylation events within the biosynthetic pathways for the desotamide family antibiotics . Bioinformatic analysis and similarity to known enzymes suggest a mechanism of hydroxylation commensurate to that described above .

Scientific Research Applications

Antibacterial Applications

Desotamide is a cyclohexapeptide produced by the deep-sea-derived Streptomyces scopuliridis SCSIO ZJ46 . It displays notable antibacterial activities against strains of Streptococcus pneumoniae , Staphylococcus aureus , and methicillin-resistant Staphylococcus epidermidis (MRSE) .

Combatting Antimicrobial Resistance

Microbial natural products underpin the majority of antimicrobial compounds in clinical use. The discovery of new effective antibacterial treatments is urgently required to combat growing antimicrobial resistance . Desotamide, being a part of the non-ribosomal peptide antibiotics, can play a significant role in this area .

Biosynthesis Research

The biosynthesis of Desotamide has attracted significant attention because their highly functionalised scaffolds are cyclised by a recently identified standalone cyclase . This can lead to further understanding of the biosynthesis process of such compounds.

Chemical Weapons Against Competing Organisms

These metabolites are presumably used as chemical weapons against competing organisms . This can be a significant area of research in understanding microbial interactions and survival strategies.

Signalling Molecules to Neighbouring Microbes

Desotamide and similar metabolites can potentially be used as signalling molecules to neighbouring microbes . This opens up a new area of research in microbial communication.

Structure-Activity Relationship Studies

Chemical synthesis and structure-activity relationship studies have yielded Desotamide A analogues with improved antibacterial activity . This can help in the development of more potent antibacterial agents.

Drug-Resistant Bacteria

Desotamides A4 and A6, where l - allo -Ile at position II was substituted with l -Ile and Gly at position VI was simultaneously replaced by d -Lys or d -Arg, showed a 2–4-fold increase of antibacterial activities against a series of Gram-positive pathogens including the prevalent clinical drug-resistant pathogen methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8–32 μg/mL compared to the original desotamide A . This highlights their potential as new antibiotic leads for further development.

Non-Ribosomal Peptides (NRPs)

Desotamide belongs to the family of non-ribosomal peptides (NRPs), which are structurally complex and diverse compounds, often with biologically or therapeutically important activities . This makes them a significant area of research in the development of new therapeutic agents.

Mechanism of Action

While the exact mechanism of action of desotamide is not fully understood, it is known that non-ribosomal peptides, the class of natural products to which desotamide belongs, often have biologically or therapeutically important activities .

Future Directions

The desotamide family of antibiotics, including desotamide itself, are relatively newly discovered antibacterial compounds that appear to be widely produced by Streptomyces species . They generally have micromolar potency against Gram-positive organisms, including Mycobacterium species . This suggests potential for future research and development in the field of antibacterial treatments.

properties

IUPAC Name

2-[(2S,8S,11S,14R,17S)-17-[(2R)-butan-2-yl]-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXNPVJAKBNOK-DTWKRICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941214
Record name 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desotamide

CAS RN

194660-14-5
Record name Desotamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194660145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[17-(Butan-2-yl)-3,6,9,12,15,18-hexahydroxy-8-[(1H-indol-3-yl)methyl]-11,14-bis(2-methylpropyl)-1,4,7,10,13,16-hexaazacyclooctadeca-3,6,9,12,15,18-hexaen-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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